

synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-(4-nitrophenoxy)acetate**

Cat. No.: **B098395**

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Application Note & Protocol

Topic: High-Yield Synthesis of **Ethyl 2-(4-nitrophenoxy)acetate** from p-Nitrophenol via Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

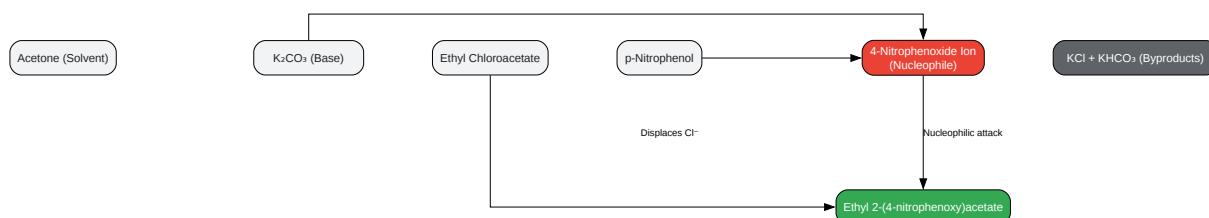
This document provides a comprehensive guide for the synthesis of **Ethyl 2-(4-nitrophenoxy)acetate**, a valuable intermediate in organic and medicinal chemistry. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.^[1] Here, the sodium or potassium salt of p-nitrophenol undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl haloacetate.^[2] We detail the underlying reaction mechanism, provide a step-by-step experimental protocol with self-validating checkpoints, and outline critical safety, handling, and purification procedures. This guide is designed to enable researchers to reliably produce high-purity **Ethyl 2-(4-nitrophenoxy)acetate** for downstream applications.

Scientific Foundation: The Reaction Mechanism

The synthesis of **Ethyl 2-(4-nitrophenoxy)acetate** from p-nitrophenol and ethyl chloroacetate is a classic example of the Williamson ether synthesis.^[3] The reaction proceeds via an SN2 mechanism, which involves two key steps:

- Deprotonation: The acidic phenolic proton of p-nitrophenol is abstracted by a moderately strong base, such as potassium carbonate (K_2CO_3), to form the 4-nitrophenoxide ion. This ion is a potent nucleophile, stabilized by resonance involving the nitro group.
- Nucleophilic Attack: The generated 4-nitrophenoxide ion acts as the nucleophile, attacking the electrophilic α -carbon of ethyl chloroacetate. This attack occurs from the backside relative to the leaving group (chloride), leading to the displacement of the chloride ion and the formation of the desired ether linkage in a single, concerted step.^[1]

The choice of an aprotic polar solvent like acetone or dimethylformamide (DMF) is crucial as it solvates the cation (K^+) while leaving the phenoxide nucleophile relatively free, thereby accelerating the rate of the SN_2 reaction.^[4]



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Caption: Reaction scheme for Williamson ether synthesis.

Experimental Protocol

This protocol is designed for the synthesis of **Ethyl 2-(4-nitrophenoxy)acetate** on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

Reagent	Formula	MW (g/mol)	CAS No.	Notes
p-Nitrophenol	C ₆ H ₅ NO ₃	139.11	100-02-7	Toxic, irritant.
Ethyl Chloroacetate	C ₄ H ₇ ClO ₂	122.55	105-39-5	Toxic, lachrymator, flammable. [5]
Potassium Carbonate	K ₂ CO ₃	138.21	584-08-7	Anhydrous, finely powdered.
Potassium Iodide	KI	166.00	7681-11-0	Optional catalyst. [6]
Acetone	C ₃ H ₆ O	58.08	67-64-1	Anhydrous, reagent grade.
Ethanol	C ₂ H ₅ OH	46.07	64-17-5	For recrystallization.
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	141-78-6	For extraction.
Deionized Water	H ₂ O	18.02	7732-18-5	-

Equipment

- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel (500 mL)
- Büchner funnel and filter flask
- Rotary evaporator
- Beakers, graduated cylinders, and standard laboratory glassware

- Thin Layer Chromatography (TLC) plates (silica gel)

Safety & Handling

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.
- p-Nitrophenol: Highly toxic and an irritant. Avoid inhalation of dust and skin contact.
- Ethyl Chloroacetate: This compound is toxic, a lachrymator (causes tearing), and flammable. [7] Handle exclusively in a fume hood.[8] Keep away from ignition sources.[9]
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and halogenated waste should be collected in separate, labeled containers.

Step-by-Step Synthesis Procedure

- Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (10.0 g, 71.9 mmol) and anhydrous potassium carbonate (14.9 g, 107.8 mmol, 1.5 equiv.).
- Solvent Addition: Add 100 mL of anhydrous acetone to the flask. If desired, add a catalytic amount of potassium iodide (e.g., 100 mg).[6]
- Addition of Electrophile: While stirring the suspension, add ethyl chloroacetate (8.8 g, 7.7 mL, 71.9 mmol, 1.0 equiv.) dropwise to the flask at room temperature.
- Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux with vigorous stirring.
- Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material (p-nitrophenol) and the reaction mixture. The reaction is complete when the p-nitrophenol spot has disappeared (typically 6-8 hours).[6]
- Work-up and Isolation:

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid inorganic salts (K₂CO₃, KCl) using a Büchner funnel and wash the solid cake with a small amount of acetone.
- Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.
- Wash the organic layer sequentially with 50 mL of 5% NaOH solution (to remove any unreacted p-nitrophenol), 50 mL of water, and finally 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

• Purification:

- Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

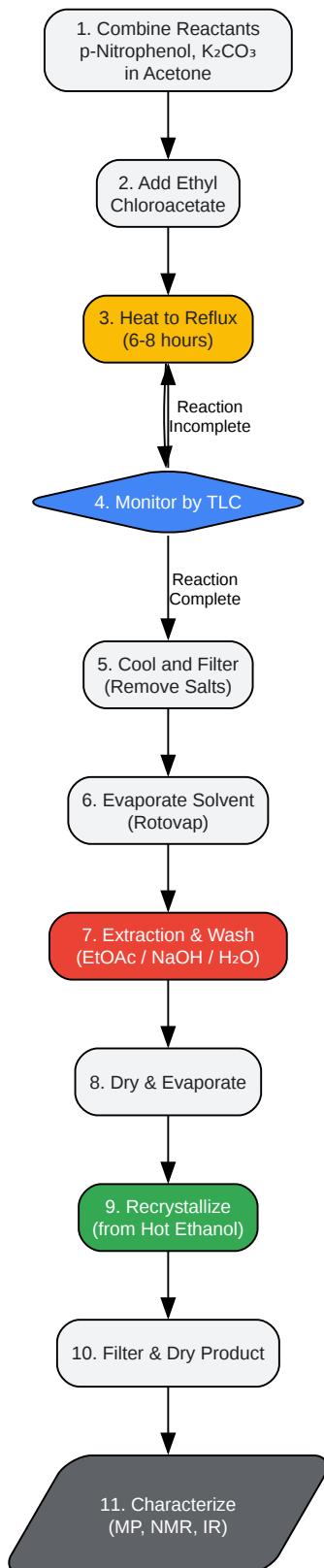
• Characterization:

- Determine the melting point of the dried solid. The expected melting point is in the range of 61-64°C.[\[10\]](#)
- Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of **Ethyl 2-(4-nitrophenoxy)acetate**.

Data Summary

Parameter	Value	Notes
p-Nitrophenol	10.0 g (71.9 mmol)	1.0 equivalent
Ethyl Chloroacetate	8.8 g (71.9 mmol)	1.0 equivalent
Potassium Carbonate	14.9 g (107.8 mmol)	1.5 equivalents
Solvent (Acetone)	100 mL	-
Reaction Temperature	~56°C	Reflux
Reaction Time	6-8 hours	Monitor by TLC
Product Formula	$C_{10}H_{11}NO_5$	[11]
Product MW	225.20 g/mol	[11]
Expected Yield	13-15 g (80-92%)	Varies with purification efficiency
Appearance	Pale yellow solid	[6]
Melting Point	61-64°C	[10]

Experimental Workflow Visualization

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Caption: Step-by-step experimental workflow diagram.

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- To cite this document: BenchChem. [synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098395#synthesis-of-ethyl-2-4-nitrophenoxy-acetate-from-p-nitrophenol>]

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